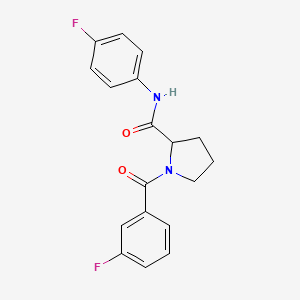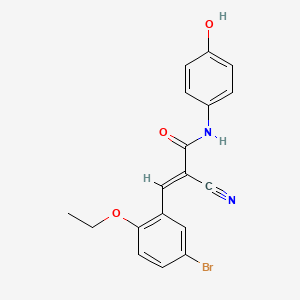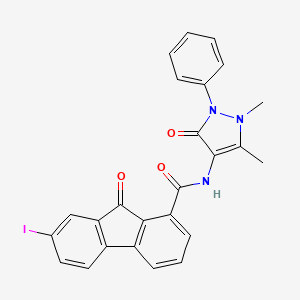
1-(4-chlorobenzoyl)-N-phenylprolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzoyl)-N-phenylprolinamide, commonly known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP belongs to the class of proline-derived compounds and has been found to possess various biochemical and physiological effects.
Mechanism of Action
CPP exerts its biological effects by modulating the activity of various enzymes and receptors in the body. It has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. CPP has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators. CPP has been found to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
CPP has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. CPP has also been found to possess anti-inflammatory and analgesic properties. It has been shown to reduce the production of inflammatory mediators and alleviate pain. CPP has been found to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Advantages and Limitations for Lab Experiments
CPP has various advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its biological activities. However, CPP has some limitations as well. It is toxic at high concentrations and can cause cell death. It is also not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on CPP. One of the significant areas of research is the development of proline-derived compounds with potent biological activities. CPP can be used as a starting material for the synthesis of various proline-derived compounds. Another area of research is the elucidation of the molecular mechanisms underlying the biological activities of CPP. The interaction of CPP with various enzymes and receptors needs to be studied in detail to understand its mechanism of action. Finally, the potential applications of CPP in the treatment of various diseases need to be explored further.
Synthesis Methods
CPP can be synthesized through the reaction of 4-chlorobenzoyl chloride with N-phenylprolinol in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield after purification.
Scientific Research Applications
CPP has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of CPP is in the field of medicinal chemistry. CPP has been found to possess antitumor activity and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and analgesic properties. CPP has been used in the synthesis of various proline-derived compounds, which have been found to possess potent biological activities.
properties
IUPAC Name |
1-(4-chlorobenzoyl)-N-phenylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-14-10-8-13(9-11-14)18(23)21-12-4-7-16(21)17(22)20-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFBRHUYTZXRDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2-hydroxy-1-naphthyl)methylene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B6016244.png)
![N-({1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}methyl)-1H-indazole-3-carboxamide](/img/structure/B6016250.png)
![3-chloro-N-[(2,2,4-trimethyl-1(2H)-quinolinyl)carbonothioyl]benzamide](/img/structure/B6016255.png)


![(3'R*,4'R*)-1'-[(2-butyl-1H-imidazol-4-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6016269.png)

![2-(4-ethoxyphenyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6016285.png)
![N-benzyl-2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6016291.png)
![2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6016304.png)
![N-(4-{[(4-tert-butylphenyl)sulfonyl]amino}-2,5-dimethoxyphenyl)acetamide](/img/structure/B6016308.png)
![{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B6016331.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6016332.png)
![methyl 5-methyl-2-({[(1-phenylethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6016339.png)